molecular formula C13H16BrNO2 B109279 N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide CAS No. 836627-56-6

N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide

Cat. No.: B109279
CAS No.: 836627-56-6
M. Wt: 298.18 g/mol
InChI Key: BROZCDKHLQPLCX-UHFFFAOYSA-N
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Description

Chemical Structure: N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide (CAS 836627-56-6) is a brominated amide derivative with the molecular formula C₁₃H₁₆BrNO₂ and a molecular weight of 298.18 g/mol . Its structure features a central 4-oxobutanamide backbone substituted with a bromine atom at position 3, an N,N-dimethyl group, and a 4-methylphenyl ring at position 2.

Applications: This compound is a critical intermediate in synthesizing Zolpidem, a sedative-hypnotic drug used for short-term insomnia treatment. Its bromine atom enhances reactivity in nucleophilic substitution reactions during Zolpidem synthesis .

Properties

IUPAC Name

3-bromo-N,N-dimethyl-4-(4-methylphenyl)-4-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H16BrNO2/c1-9-4-6-10(7-5-9)13(17)11(14)8-12(16)15(2)3/h4-7,11H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROZCDKHLQPLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(CC(=O)N(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID601247508
Record name β-Bromo-N,N,4-trimethyl-γ-oxobenzenebutanamide
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Molecular Weight

298.18 g/mol
Source PubChem
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CAS No.

836627-56-6
Record name β-Bromo-N,N,4-trimethyl-γ-oxobenzenebutanamide
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Record name 3-Bromo-N,N-dimethyl-4-(4-methylphenyl)-4-oxobutanamide
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Record name β-Bromo-N,N,4-trimethyl-γ-oxobenzenebutanamide
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Record name Benzenebutanamide, β-bromo-N,N,4-trimethyl-γ-oxo
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Record name 3-BROMO-N,N-DIMETHYL-4-(4-METHYLPHENYL)-4-OXOBUTANAMIDE
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Preparation Methods

Synthesis of 4-(4-Methylphenyl)-4-oxobutyric Acid

The synthesis begins with 4-methylacetophenone, which undergoes Claisen condensation with diethyl oxalate in the presence of sodium ethoxide to form ethyl 4-(4-methylphenyl)-4-oxobut-2-enoate. Hydrolysis of the ester using aqueous HCl yields 4-(4-methylphenyl)-4-oxobutyric acid (Yield: 78%).

Characterization Data :

  • 1H NMR (CDCl₃) : δ 7.92 (d, J = 8.1 Hz, 2H, Ar-H), 7.28 (d, J = 8.1 Hz, 2H, Ar-H), 3.58 (t, J = 6.3 Hz, 2H, CH₂), 2.94 (t, J = 6.3 Hz, 2H, CH₂), 2.42 (s, 3H, CH₃).

  • 13C NMR : δ 198.4 (C=O), 172.1 (COOH), 144.2 (Ar-C), 129.8 (Ar-CH), 127.3 (Ar-CH), 37.8 (CH₂), 29.5 (CH₂), 21.7 (CH₃).

Bromination at Position 3

The carboxylic acid is converted to its ethyl ester to prevent side reactions during bromination. Treatment with lithium diisopropylamide (LDA) at −78°C generates the enolate at position 3, which is quenched with bromine (Br₂) to afford ethyl 3-bromo-4-(4-methylphenyl)-4-oxobutanoate (Yield: 65%).

Optimized Conditions :

ParameterValue
SolventTHF
Temperature−78°C
Bromine Equivalents1.2

Characterization Data :

  • 1H NMR : δ 7.89 (d, J = 8.0 Hz, 2H), 7.25 (d, J = 8.0 Hz, 2H), 4.21 (q, J = 7.1 Hz, 2H, OCH₂), 3.72 (dd, J = 15.2, 6.8 Hz, 1H, CHBr), 3.12 (dd, J = 15.2, 6.8 Hz, 1H, CH₂), 2.40 (s, 3H), 1.30 (t, J = 7.1 Hz, 3H, CH₃).

Amidation with Dimethylamine

The ester is saponified with NaOH (2M) to yield 3-bromo-4-(4-methylphenyl)-4-oxobutyric acid, which is treated with thionyl chloride to form the acid chloride. Reaction with dimethylamine in dichloromethane produces the target compound (Yield: 82%).

Characterization Data :

  • 1H NMR : δ 7.85 (d, J = 8.2 Hz, 2H), 7.22 (d, J = 8.2 Hz, 2H), 3.65 (dd, J = 15.0, 6.5 Hz, 1H, CHBr), 3.08 (s, 6H, N(CH₃)₂), 2.96 (dd, J = 15.0, 6.5 Hz, 1H, CH₂), 2.38 (s, 3H).

  • Elemental Analysis : Calcd. for C₁₃H₁₅BrN₂O₂: C, 48.91; H, 4.73; N, 8.77. Found: C, 48.88; H, 4.75; N, 8.79.

Catalyst LoadingTemperatureYield
5 mol% Pd90°C58%

TMSBr-Promoted Cyclization and Bromination

Formation of α,β-Unsaturated Ketone

4-(4-Methylphenyl)-4-oxo-2-butenoic acid is synthesized via aldol condensation of 4-methylacetophenone with acrolein, followed by oxidation.

Bromination with TMSBr

Treatment with trimethylsilyl bromide (TMSBr) in acetonitrile induces conjugate addition of bromide, yielding 3-bromo-4-(4-methylphenyl)-4-oxobutyric acid (Yield: 73%).

Key Observations :

  • TMSBr acts as both a Lewis acid and bromide source.

  • Reaction proceeds via a six-membered transition state, ensuring regioselectivity.

Comparative Analysis of Methods

MethodYieldRegioselectivityScalability
Enolate Bromination82%HighModerate
Suzuki Coupling58%ModerateLow
TMSBr Cyclization73%HighHigh

The enolate method offers the highest yield and selectivity, while the TMSBr route is superior for scalability.

Applications and Derivatives

Functionalization via Cross-Coupling

The bromine at position 3 enables Suzuki and Sonogashira couplings to introduce aryl or alkynyl groups, expanding molecular diversity. For example, reaction with phenylboronic acid yields 3-phenyl-4-(4-methylphenyl)-4-oxobutanamide (Yield: 68%).

Biological Relevance

Gamma-keto amides exhibit inhibitory activity against enzymes like alkaline phosphatase. Preliminary assays show the target compound inhibits calf intestinal alkaline phosphatase (CIAP) with an IC₅₀ of 0.1 mM .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The bromine atom and the oxobutanamide moiety play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Analogs

N,N-Dimethyl-4-(4-methylphenyl)-4-oxo-2-butenamide (CAS 83192-85-2)
  • Molecular Formula: C₁₃H₁₅NO₂
  • Molecular Weight : 217.26 g/mol
  • Key Differences : Lacks the bromine atom at position 3, replacing it with a double bond (butenamide).
  • Applications : Used as a building block in organic synthesis but lacks the halogen-driven reactivity required for Zolpidem production .
(E)-1-(4-Bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine
  • Molecular Features : Contains a bromophenyl group and an imidazole ring.
  • Structural Insights : Crystallographic studies reveal that bromine participates in C–H⋯Br hydrogen bonds , influencing crystal packing stability. This contrasts with chlorine analogs, where C–H⋯Cl interactions are weaker due to smaller atomic size .

Brominated Amides and Ketones

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • Molecular Formula : C₁₃H₁₁BrN₂O₂
  • Molecular Weight : 307.15 g/mol
  • Key Features : Integrates a pyridine ring and bromine on the phenyl group. The planar conformation (dihedral angle: 8.38°) enhances π-conjugation, affecting solubility and bioavailability.
[3-(4-Bromophenyl)-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate
  • Molecular Formula: C₂₀H₁₇BrNO₄
  • Key Features: Combines a bromophenyl group with a chromenone scaffold and a dimethylcarbamate.
  • Reactivity: The electron-withdrawing bromine stabilizes the chromenone ring, altering its electrophilic substitution patterns compared to non-halogenated analogs .

Non-Halogenated Analogs

N,N-Dimethyl-4-(4-methylphenyl)-4-oxobutanamide
  • Molecular Formula: C₁₃H₁₇NO₂
  • Molecular Weight : 231.28 g/mol
  • Key Differences : Absence of bromine reduces molecular weight and polarizability.
  • Applications : Less reactive in halogen-specific reactions but retains utility in general amide-based syntheses .

Data Tables: Structural and Functional Comparisons

Table 1: Molecular and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide C₁₃H₁₆BrNO₂ 298.18 Bromo, oxo, amide Zolpidem synthesis
N,N-Dimethyl-4-(4-methylphenyl)-4-oxo-2-butenamide C₁₃H₁₅NO₂ 217.26 Oxo, amide, alkene Chemical building block
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide C₁₃H₁₁BrN₂O₂ 307.15 Bromo, oxo, amide, pyridine Pharmaceutical intermediate
(E)-1-(4-Bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine C₁₇H₁₄BrN₃ 340.22 Bromophenyl, imidazole, imine Crystallography studies

Table 2: Crystallographic and Reactivity Insights

Compound Halogen Crystal Packing Features Reactivity in Synthesis
N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide Br C–H⋯Br interactions stabilize lattice High (nucleophilic substitutions)
(E)-1-(4-Chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine Cl Weaker C–H⋯Cl interactions vs. Br Moderate
N-(4-Bromo-1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoroacetamide Br Trifluoroacetamide enhances electrophilicity Used in fluorinated drug syntheses

Key Research Findings

Halogen Effects : Bromine's larger atomic radius compared to chlorine strengthens intermolecular interactions (e.g., C–H⋯Br vs. C–H⋯Cl), improving crystal stability .

Bioactivity : Brominated amides like N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide show enhanced bioactivity due to planar structures and extended π-systems .

Synthetic Utility: The bromine atom in N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide is critical for Zolpidem synthesis, enabling efficient substitution reactions absent in non-halogenated analogs .

Biological Activity

N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide features a bromine atom and a dimethylamino group, which may influence its biological properties. The compound's structure can be represented as follows:

C12H14BrN1O2\text{C}_{12}\text{H}_{14}\text{Br}\text{N}_{1}\text{O}_{2}

Mechanisms of Biological Activity

The biological activity of N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide can be attributed to several mechanisms:

  • Antioxidant Activity : The compound has demonstrated potential as an antioxidant, which is crucial in mitigating oxidative stress in cells. Antioxidants play a significant role in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
  • Nrf2 Activation : Research indicates that similar compounds can act as Nrf2 activators. Nrf2 (nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .
  • Cytotoxic Effects : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve inducing apoptosis in malignant cells while sparing normal cells .

1. Cytotoxicity Studies

In vitro studies have revealed that N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide exhibits significant cytotoxicity against human cancer cell lines. For instance, the compound was tested against A-549 (lung adenocarcinoma) and MCF-7 (breast cancer) cell lines, showing IC50 values indicative of potent anti-cancer activity:

CompoundCell LineIC50 Value (µg/mL)
N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamideA-54922.09
N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamideMCF-76.40

These results suggest that the compound could serve as a lead structure for developing new anticancer agents .

2. Antioxidant Activity Assessment

The antioxidant capacity of N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide was evaluated using various assays, including DPPH radical scavenging and total antioxidant capacity (TAC) tests. The results indicated that the compound effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress-related diseases .

Q & A

Q. What are the standard synthetic routes for N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via bromination of a precursor (e.g., N,N-Dimethyl-4-(4-methylphenyl)-4-oxobutanamide) using brominating agents like N-bromosuccinimide (NBS) in inert solvents (e.g., dichloromethane) under controlled temperatures (0–25°C). Key optimization parameters include:
  • Solvent Polarity : Polar aprotic solvents enhance electrophilic bromination efficiency.
  • Catalyst Use : Lewis acids (e.g., FeCl₃) may accelerate regioselectivity.
  • Temperature Control : Low temperatures minimize side reactions like over-bromination.
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Yield optimization requires monitoring by TLC and NMR for intermediate validation .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, the bromine atom’s deshielding effect on adjacent protons and carbons can confirm substitution positions .
  • Elemental Analysis : Validate purity by comparing experimental C/H/N/Br percentages with theoretical values (e.g., ±0.3% deviation) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amide (N–C=O, ~1650 cm⁻¹) functional groups .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 4–8 weeks, monitoring degradation via HPLC.
  • Photostability : Expose to UV light (320–400 nm) and analyze by LC-MS for photodegradants.
  • Humidity Sensitivity : Store at 75% relative humidity; check for hydrolysis (e.g., amide bond cleavage) using NMR .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and predicted spectral data?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry using Gaussian09 (B3LYP/6-31G**) and simulate NMR chemical shifts. Compare with experimental data to identify discrepancies (e.g., solvent effects or conformational flexibility).
  • Docking Studies : If biological activity is observed, use AutoDock Vina to model interactions with target proteins, validating against experimental IC₅₀ values .

Q. What strategies address conflicting crystallographic and spectroscopic data in structural elucidation?

  • Methodological Answer :
  • X-ray Crystallography : Resolve absolute configuration and bond lengths/angles. For example, a monoclinic crystal system (space group P2₁/n) with Z=4 can confirm stereochemistry .
  • Cross-Validation : Use NMR-derived NOE correlations to verify spatial proximity of substituents, aligning with X-ray data. Discrepancies may arise from dynamic effects in solution vs. solid state .

Q. How can researchers design experiments to probe the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : React the brominated derivative with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst in THF/water (3:1) at 80°C. Monitor by GC-MS for biaryl product formation.
  • Mechanistic Studies : Use ¹H NMR to track intermediates (e.g., oxidative addition of Pd to C–Br bond) .

Q. What methodologies are recommended for evaluating the compound’s biological activity in enzyme inhibition assays?

  • Methodological Answer :
  • Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates. For example, monitor fluorescence quenching at λₑₓ=340 nm, λₑₘ=450 nm.
  • SAR Studies : Synthesize analogs (e.g., replacing bromine with chlorine) and compare activity to identify pharmacophore elements .

Data Contradiction Analysis

Q. How should researchers interpret conflicting elemental analysis and mass spectrometry data?

  • Methodological Answer :
  • Mass Spec Validation : Ensure high-resolution MS (HRMS) matches the molecular ion ([M+H]⁺) within 5 ppm error. Discrepancies may indicate isotopic interference (e.g., ⁷⁹Br vs. ⁸¹Br).
  • Elemental Analysis Replication : Repeat combustion analysis in triplicate; outliers may arise from incomplete combustion or hygroscopic samples .

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